2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile
Description
Properties
IUPAC Name |
4-(4-cyano-2-methylphenyl)-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-11-7-13(9-17)3-5-15(11)16-6-4-14(10-18)8-12(16)2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBIEVOGQRJCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C2=C(C=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-dimethylbiphenyl, which can be prepared through the Suzuki-Miyaura coupling reaction of 2-bromo-1-methylbenzene with 2-methylphenylboronic acid.
Nitrile Introduction:
Industrial Production Methods
Industrial production methods for 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:
Catalyst Optimization: Using optimized catalysts and reaction conditions to maximize yield and minimize by-products.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-diamine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile with structurally related biphenyl derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
- [1,1'-Biphenyl]-3,3'-dicarbonitrile (3j): The cyano groups at the 3,3' positions create a less symmetric structure compared to the 4,4' substitution in the target compound.
- 2,2',4,4'-Tetramethyl-1,1'-biphenyl (3m): Lacking cyano groups, this compound is electronically neutral. The additional methyl groups increase hydrophobicity but reduce reactivity in electron-deficient environments compared to the target compound .
- 2-(Trifluoromethoxy)-[1,1'-biphenyl]-4,4'-dicarbonitrile : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, making this derivative more reactive in catalytic applications than the target compound’s methyl groups, which are electron-donating .
Functional Group Variations
- B5A (2-amino-4-methyl-6-(4-methylsulfonylphenyl)benzene-1,3-dicarbonitrile): The sulfonyl (-SO₂) group enhances polarity and acidity, making B5A more soluble in polar solvents compared to the target compound. This property is advantageous in aqueous-phase catalysis but less ideal for organic-phase reactions .
- 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile (CAS 61382-01-2): Amino (-NH₂) groups introduce hydrogen-bonding capability, enabling use in covalent organic frameworks (COFs). In contrast, the target compound’s methyl groups prioritize steric bulk over intermolecular interactions .
Physicochemical Properties
Biological Activity
2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological effects, including cytotoxicity, enzyme inhibition, and antimicrobial properties. The information is compiled from diverse scientific sources to present a comprehensive overview.
- Chemical Formula : C15H12N2
- Molecular Weight : 224.27 g/mol
- Structure : The compound features a biphenyl structure with two methyl groups and two cyano groups at specific positions.
Cytotoxicity
Cytotoxicity assays are crucial for assessing the potential of compounds to induce cell death. For this compound, studies have indicated varying degrees of cytotoxic effects on different cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- MCF-7 (breast cancer)
- Normal breast cell line MCF-10A
The cytotoxicity was evaluated using standard assays that measure cell viability and apoptosis induction. The results showed significant differences in the response of cancerous versus normal cells.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 15.5 | 22 |
| MCF-7 | 20.3 | 18 |
| MCF-10A | >50 | N/A |
The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are implicated in several physiological processes and diseases.
- Enzyme Activity :
- CA IX Inhibition : Significant inhibition was observed with an IC50 value of approximately 10 nM.
- CA II Inhibition : Less selective inhibition with an IC50 around 3 µM.
This selectivity suggests that the compound could potentially be developed as a therapeutic agent targeting CA IX specifically in cancer treatment.
Antimicrobial Activity
Antimicrobial tests were conducted to evaluate the efficacy of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | >100 µg/mL |
| Klebsiella pneumoniae | 75 µg/mL |
The compound exhibited notable activity against Staphylococcus aureus and Klebsiella pneumoniae but was less effective against Escherichia coli.
Case Studies
Several case studies have explored the biological implications of compounds similar to this compound. For instance:
- Study on Anticancer Properties : A study highlighted the ability of biphenyl derivatives to induce apoptosis in breast cancer cell lines through caspase activation pathways.
- Antimicrobial Efficacy : Another study demonstrated that compounds with similar structures showed promising results in inhibiting biofilm formation in bacterial cultures.
Discussion
The biological activity of this compound indicates its potential as both an anticancer and antimicrobial agent. Its selective cytotoxicity towards cancer cells and significant enzyme inhibition profile suggest avenues for further research and development into therapeutic applications.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile, and how can reaction yields be optimized?
The synthesis of biphenyl dicarbonitrile derivatives often involves cross-coupling reactions or nitrile group introduction via nucleophilic substitution. For example, [1,1'-biphenyl]-4,4'-dicarbonitrile derivatives have been synthesized using aryl Grignard reagents in rhodium-catalyzed homo-coupling reactions, achieving yields dependent on ligand choice and reaction temperature . Optimization strategies include:
- Catalyst selection : Rhodium catalysts with phosphine ligands improve coupling efficiency.
- Temperature control : Reactions conducted at 60–80°C minimize side products.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound with >95% purity .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be applied to characterize this compound?
- FT-IR : The nitrile (C≡N) stretch appears at ~2225 cm⁻¹, while methyl C-H vibrations are observed at ~2850–2960 cm⁻¹ .
- <sup>1</sup>H NMR : Methyl groups at the 2,2'-positions resonate as singlets at δ 2.35–2.40 ppm. Aromatic protons exhibit splitting patterns consistent with para-substitution (e.g., doublets at δ 7.60–7.80 ppm) .
- <sup>13</sup>C NMR : Nitrile carbons appear at δ 115–120 ppm, and methyl carbons at δ 20–25 ppm .
Advanced Research Questions
Q. What role does this compound play in the design of covalent triazine frameworks (CTFs) for energy storage applications?
Biphenyl dicarbonitriles serve as precursors for CTFs, porous materials with high surface areas for supercapacitors. The methyl groups enhance hydrophobicity and pore-size distribution. Key steps include:
- Thermal trimerization : Heating the nitrile monomer at 400–600°C under inert gas forms triazine linkages .
- Pore engineering : Methyl substituents reduce interlayer stacking, increasing accessible surface area (~1200 m²/g) .
- Electrochemical testing : CTFs exhibit specific capacitances of ~250 F/g at 1 A/g in 1 M H₂SO₄ .
Q. How do steric and electronic effects of methyl groups influence the reactivity of this compound in cross-coupling reactions?
- Steric hindrance : Methyl groups at the 2,2'-positions hinder axial coordination of catalysts, slowing reaction rates in palladium-catalyzed couplings.
- Electronic effects : Electron-donating methyl groups deactivate the biphenyl core, requiring stronger oxidizing agents (e.g., K₂S₂O₈) for nitrile functionalization .
- Case study : In trifluoromethoxylation reactions, steric effects reduce regioselectivity, yielding a 1.7:1.0 major:minor isomer ratio .
Q. What analytical challenges arise in resolving structural isomers of biphenyl dicarbonitrile derivatives, and how can they be addressed?
Isomeric impurities (e.g., 3,3' vs. 4,4' substitution) complicate characterization. Solutions include:
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water) separates isomers based on polarity differences.
- 2D NMR : <sup>1</sup>H-<sup>13</sup>C HSQC identifies coupling patterns between methyl and aromatic protons .
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
